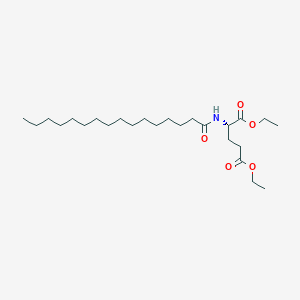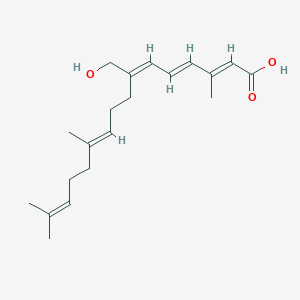
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid (HPA) is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids. HPA is a rare and unique fatty acid that is found in only a few sources, such as the liver oil of deep-sea sharks and the liver oil of the ratfish. HPA has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is not fully understood. However, it is believed that 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid exerts its therapeutic effects by modulating various signaling pathways in the body. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has several biochemical and physiological effects on the body. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. Additionally, 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its unique chemical structure and potential therapeutic properties. However, the limitations of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its rarity and the complexity of its synthesis.
Direcciones Futuras
The potential therapeutic properties of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid have generated interest in its use as a dietary supplement and in the development of new drugs. Future research should focus on the development of new synthesis methods for 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid and the investigation of its therapeutic potential in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid and its effects on the body.
Métodos De Síntesis
The synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is a complex process that involves the use of various chemical reactions. The most common method for the synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is the oxidation of eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA) using a mixture of nitric acid and acetic anhydride. This process yields a mixture of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid isomers, which can be separated and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been the subject of several scientific studies due to its potential therapeutic properties. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Propiedades
Número CAS |
134678-59-4 |
|---|---|
Nombre del producto |
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2E,4E,6E,10E)-7-(hydroxymethyl)-3,11,15-trimethylhexadeca-2,4,6,10,14-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-16(2)8-5-9-17(3)10-6-12-19(15-21)13-7-11-18(4)14-20(22)23/h7-8,10-11,13-14,21H,5-6,9,12,15H2,1-4H3,(H,22,23)/b11-7+,17-10+,18-14+,19-13+ |
Clave InChI |
JQIQGTYSXWVMEE-UHFFFAOYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C(=O)O)\C)/CO)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
Sinónimos |
7-hydroxyacyclic retinoid 7-hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



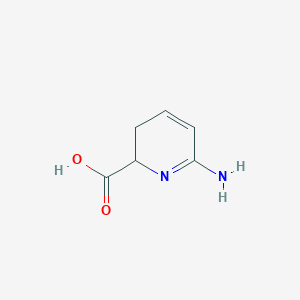

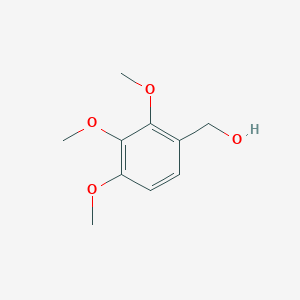
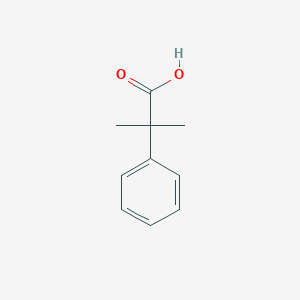
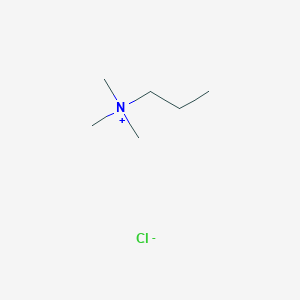
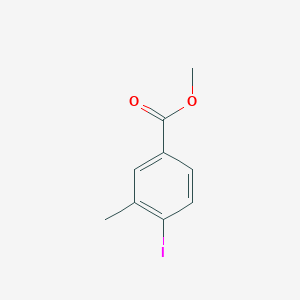
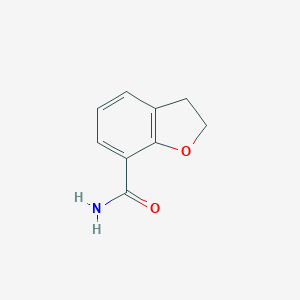
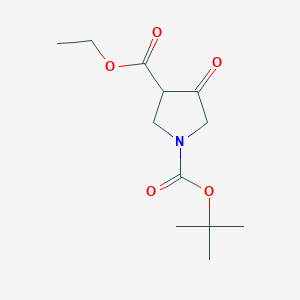
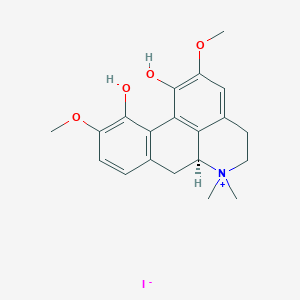
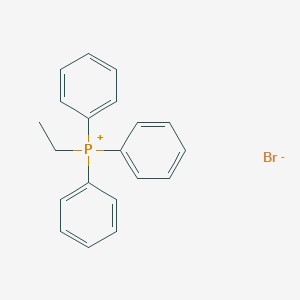
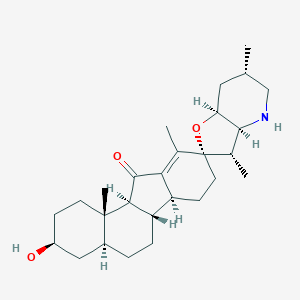
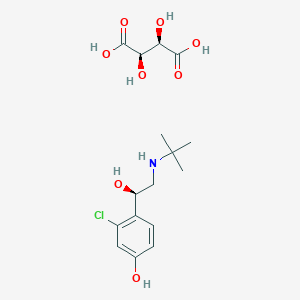
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
